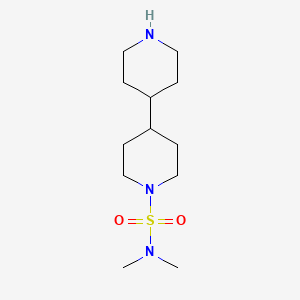

N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4,4’-bipiperidine-1-sulfonamide typically involves the reaction of 4,4’-bipiperidine with dimethylamine and a sulfonyl chloride derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions . The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of N,N-dimethyl-4,4’-bipiperidine-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity . The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Análisis De Reacciones Químicas

Piperidine Ring Reactivity

- Coordination Chemistry : Bipiperidine derivatives are known to form coordination polymers or metal complexes. For instance, 4,4'-bipyridine (structurally analogous) forms coordination networks via nitrogen lone pairs4.

- Protonation/Deprotonation : Piperidine nitrogens (pK ~11) can undergo protonation in acidic media, potentially altering solubility or reactivity4.

Thermal and Reductive Behavior

- Reductive Elimination : Platinum(IV) complexes with sulfonamide ligands undergo C–N reductive elimination to form N-methylsulfonamides at elevated temperatures3. While speculative, similar pathways might apply to this compound under thermal stress.

- Stability : The compound’s storage recommendations (2–8°C, inert atmosphere) suggest sensitivity to light, oxygen, or moisture12.

Comparative Analysis with Structural Analogs

| Feature | N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide | 4,4'-Bipyridine Derivatives |

|---|---|---|

| Core Structure | Bipiperidine-sulfonamide | Bipyridine |

| Coordination Ability | Limited (tertiary amine) | High (pyridine N donors) |

| Catalytic Potential | Low (no direct evidence) | High (e.g., nitro reduction)5 |

| Stability | Stable under inert conditions1 | Air-stable but hygroscopic4 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide has been evaluated for its antibacterial properties against Mycobacterium tuberculosis and other pathogens. A high-throughput screening study identified various chemical entities with significant inhibitory effects against Mycobacterium tuberculosis, highlighting the potential of derivatives of bipiperidine compounds in targeting this bacterium effectively .

The structure-activity relationship (SAR) studies indicate that modifications to the bipiperidine scaffold can enhance antibacterial efficacy while improving physicochemical properties such as solubility and permeability. For instance, compounds derived from the bipiperidine structure have shown promising results with minimal inhibitory concentrations (MIC) as low as 2.0 µM against resistant strains .

Prodrug Activation

Recent research has demonstrated the utility of this compound in the activation of prodrugs through bioorthogonal reactions. A study showcased a novel method for activating nitro prodrugs via 4,4'-bipyridine-mediated aromatic nitro reduction, which operates under biocompatible conditions and has broad substrate scope . This method allows for controlled release of active pharmaceutical ingredients in targeted cells, enhancing therapeutic efficacy while minimizing side effects.

Catalysis in Organic Synthesis

This compound has also been explored as a catalyst in various organic transformations. Its ability to facilitate enantioselective reactions has been documented, particularly in the context of C–H activation processes aimed at sustainable synthetic methodologies . The compound's structural features allow it to stabilize transition states effectively, thus increasing reaction yields and selectivity.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-4,4’-bipiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

N,N-dimethyl-4-piperidone: A related compound with a similar piperidine structure but different functional groups.

4,4’-bipiperidine: The parent compound without the dimethyl and sulfonamide groups.

N,N-dimethyl-4-aminobipiperidine: A compound with an amino group instead of a sulfonamide group.

Uniqueness

N,N-dimethyl-4,4’-bipiperidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its sulfonamide group is particularly important for its interactions with biological targets and its potential therapeutic applications .

Actividad Biológica

N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its sulfonamide group and bipiperidine structure, which contribute to its biological interactions. The compound can inhibit enzyme activity by binding to active sites or allosteric sites on target enzymes, thereby modulating their function. This mechanism is critical in the development of therapeutic agents targeting various diseases, including infections and cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against Mycobacterium tuberculosis. A high-throughput screening identified this compound as a promising candidate with significant inhibitory effects on bacterial growth. For instance, in a phenotypic screen, it demonstrated substantial activity with a minimum inhibitory concentration (MIC) in the low micromolar range .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Inhibitory studies revealed that derivatives related to this compound exhibited potent activities against butyrylcholinesterase (BuChE), with IC50 values indicating strong selectivity over acetylcholinesterase (AChE) . Such selectivity is beneficial for reducing side effects associated with non-specific cholinesterase inhibition.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound derivatives has been crucial for optimizing their biological activity. Various analogs have been synthesized and tested to identify modifications that enhance potency and selectivity. For example, substitutions at specific positions on the piperidine ring have shown to improve both the physicochemical properties and biological efficacy of these compounds. A notable finding was that certain substitutions significantly increased activity against M. tuberculosis while maintaining favorable pharmacokinetic profiles .

Case Study 1: Antitubercular Activity

In a study aimed at discovering new antitubercular agents, this compound was part of a library screened against M. tuberculosis. The compound's ability to inhibit bacterial growth was assessed through various assays, leading to the identification of several potent analogs with improved MIC values compared to the parent compound .

Case Study 2: Cholinesterase Inhibition

Another investigation focused on the cholinesterase inhibitory activity of compounds derived from this compound. The results indicated that specific modifications could yield compounds with IC50 values lower than those of established drugs like donepezil, suggesting potential for development as therapeutic agents for Alzheimer's disease .

Propiedades

IUPAC Name |

N,N-dimethyl-4-piperidin-4-ylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2S/c1-14(2)18(16,17)15-9-5-12(6-10-15)11-3-7-13-8-4-11/h11-13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTHYCMPNRDNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649258 | |

| Record name | N,N-Dimethyl[4,4'-bipiperidine]-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000958-59-7 | |

| Record name | N,N-Dimethyl[4,4'-bipiperidine]-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.